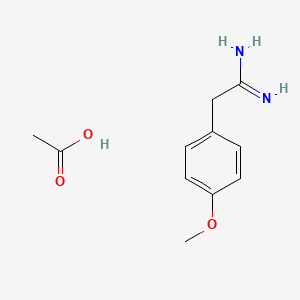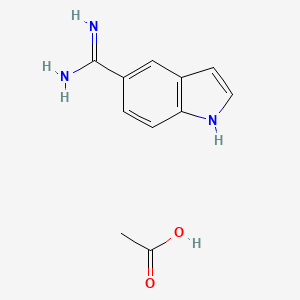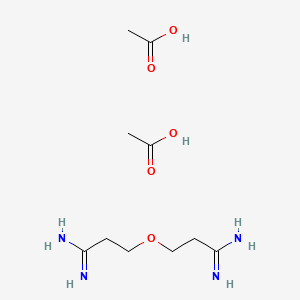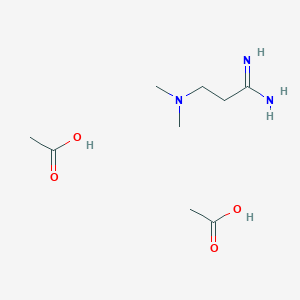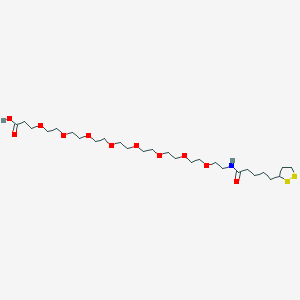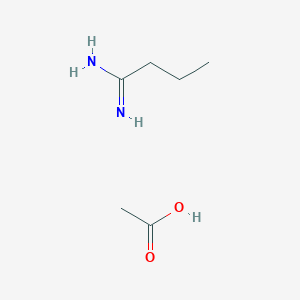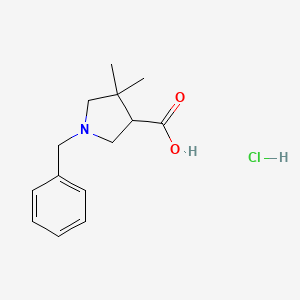
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid hydrochloride (1-Bz-4,4-DMP-3-COOH-HCl) is an organic compound used in a variety of laboratory experiments and scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. This compound is used in a variety of scientific research applications due to its unique properties, including its ability to act as a substrate for enzyme reactions, its ability to form complexes with metal ions, and its ability to form hydrogen bonds with other molecules.
Scientific Research Applications
1-Bz-4,4-DMP-3-COOH-HCl is used in a variety of scientific research applications due to its unique properties. It is used as a substrate for enzyme reactions, as it can form complexes with metal ions, and as it can form hydrogen bonds with other molecules. It is also used in the synthesis of organic compounds, such as drugs, and in the study of biochemical and physiological processes.
Mechanism of Action
1-Bz-4,4-DMP-3-COOH-HCl is able to act as a substrate for enzyme reactions due to its ability to form hydrogen bonds with other molecules. The hydrogen bonds between the compound and the enzyme allow it to act as a substrate for the reaction. Additionally, the compound can form complexes with metal ions, which can then act as catalysts for the reaction.
Biochemical and Physiological Effects
1-Bz-4,4-DMP-3-COOH-HCl has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as inhibit the activity of enzymes involved in the synthesis of cholesterol. Additionally, it has been shown to have an antioxidant effect, as well as a neuroprotective effect.
Advantages and Limitations for Lab Experiments
1-Bz-4,4-DMP-3-COOH-HCl has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is soluble in both water and ethanol, making it easy to use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. It is not very stable in solution, so it must be stored in a cool, dark place. Additionally, it is not very soluble in organic solvents, so it must be used in aqueous solutions.
Future Directions
1-Bz-4,4-DMP-3-COOH-HCl has a number of potential future directions. It could be used in the development of new drugs, as it has been shown to have a variety of biochemical and physiological effects. Additionally, it could be used in the study of enzyme inhibition, as it has been shown to be able to inhibit the activity of enzymes. It could also be used in the development of new catalysts, as it has been shown to be able to form complexes with metal ions. Finally, it could be used in the study of hydrogen bonding, as it has been shown to be able to form hydrogen bonds with other molecules.
Synthesis Methods
1-Bz-4,4-DMP-3-COOH-HCl is synthesized by a multi-step process. The first step involves the synthesis of 4,4-dimethyl-pyrrolidine-3-carboxylic acid (4,4-DMP-3-COOH) from 4,4-dimethyl-pyrrolidine (4,4-DMP) and acetic anhydride. 4,4-DMP is reacted with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid to form 4,4-DMP-3-COOH. The second step involves the synthesis of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (1-Bz-4,4-DMP-3-COOH) from 4,4-DMP-3-COOH and benzyl bromide. 4,4-DMP-3-COOH is reacted with benzyl bromide in the presence of a catalytic amount of sodium hydroxide to form 1-Bz-4,4-DMP-3-COOH. The final step involves the synthesis of 1-Bz-4,4-DMP-3-COOH-HCl from 1-Bz-4,4-DMP-3-COOH and hydrochloric acid. 1-Bz-4,4-DMP-3-COOH is reacted with hydrochloric acid to form 1-Bz-4,4-DMP-3-COOH-HCl.
properties
IUPAC Name |
1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(2)10-15(9-12(14)13(16)17)8-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKYEQAKGQLULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

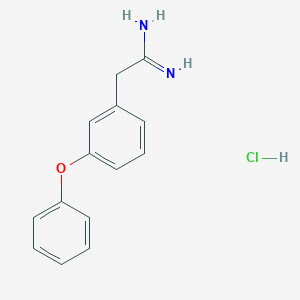
![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)

